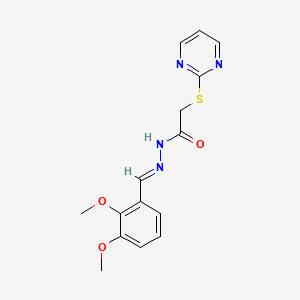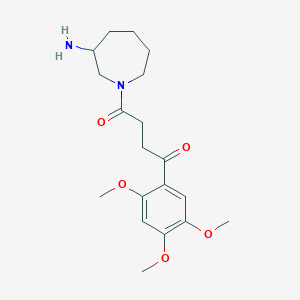![molecular formula C16H21N5O3 B5527052 4-甲基-3-(2-氧代-1-咪唑烷基)-N-[2-(2-氧代-1-咪唑烷基)乙基]苯甲酰胺](/img/structure/B5527052.png)
4-甲基-3-(2-氧代-1-咪唑烷基)-N-[2-(2-氧代-1-咪唑烷基)乙基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar N-substituted imidazolylbenzamides has been described, highlighting the processes involved in generating compounds with significant electrophysiological activities. Morgan et al. (1990) detailed the synthesis of a series of N-substituted imidazolylbenzamides, showcasing the methodology for creating compounds with potent class III electrophysiological activity, comparable to known selective class III agents undergoing clinical trials (Morgan et al., 1990).
Molecular Structure Analysis
Analysis of the molecular structure, particularly through crystallography, provides insights into the planarity and conformational specifics of related compounds. Deng et al. (2010) elucidated the structure of a benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl compound, revealing its essentially planar nature and the orientation of substituted groups, which are crucial for understanding the interactions and reactivity of such molecules (Deng et al., 2010).
Chemical Reactions and Properties
The chemical reactivity and properties of imidazolidinyl-benzamide derivatives involve various reactions with active methylene compounds and the formation of cyclic and noncyclic products. Basheer and Rappoport (2006) have discussed reactions leading to substituted oxazolidines and thiazolidines, providing a foundation for understanding the chemical behavior of these compounds (Basheer & Rappoport, 2006).
Physical Properties Analysis
Physical properties, such as stability and photophysical characteristics, have been studied for benzimidazole derivatives, which are structurally related to the compound of interest. Patil et al. (2015) synthesized benzimidazole derivatives, revealing their fluorescent properties and thermal stability, indicative of the potential physical characteristics of similar compounds (Patil et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with specific reagents and potential for various organic transformations, are crucial for understanding these compounds' utility in synthesis and application. Simonova et al. (1980) explored the reactivity of imidazolidinone derivatives, providing insights into their acylation and conversion to oxadiazolidine diones, indicative of the versatile chemical properties these compounds can exhibit (Simonova et al., 1980).
科学研究应用
缓蚀作用
Cruz 等人 (2004) 的一项研究探讨了咪唑啉衍生物(包括 1-(2-乙基氨基)-2-甲基咪唑啉)在脱气的酸性介质中的电化学行为。对这些化合物作为缓蚀剂的效率进行了评估。研究结果表明,咪唑啉是一种良好的缓蚀剂,其效率归因于活性位点和平面几何形状有助于与金属表面的配位 (Cruz, Martinez, Genescà, & García-Ochoa, 2004)。
心脏电生理活性
Morgan 等人 (1990) 合成了各种 N-取代咪唑基苯甲酰胺并评估了其心脏电生理活性。这些化合物显示出作为 III 类电生理药物治疗心律失常的潜力 (Morgan et al., 1990)。
化学性质和反应
Simonova 等人 (1980) 研究了带有羟基脲片段的 1-乙基-3-芳基-2-咪唑烷酮的化学性质。他们探讨了酰化和转化为恶二唑烷酮等反应,提供了对这些化合物的多种化学反应性的见解 (Simonova, Epshtein, Putsykin, & Baskakov, 1980)。
共轭加成反应
Jones 和 Hirst (1989) 讨论了烯胺酯 1-苄基-2-乙氧羰基亚甲基咪唑烷酮与迈克尔受体反应的反应性,导致 1,4-加合物。这项研究突出了咪唑啉衍生物在有机合成中的效用 (Jones & Hirst, 1989)。
抗菌和抗真菌作用
Khan 等人 (2012) 合成了 4-取代咪唑烷酮并评估了它们对选定微生物的抗菌和抗真菌作用。某些衍生物表现出显着的抗菌特性,强调了这些化合物在医学应用中的潜力 (Khan, Husain, Sharma, & Rashid, 2012)。
抗癌潜力
Ravinaik 等人 (2021) 的研究涉及 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺的合成,对各种癌细胞系表现出中等到优异的抗癌活性。这项研究强调了咪唑啉衍生物在开发新型抗癌药物中的相关性 (Ravinaik et al., 2021)。
属性
IUPAC Name |
4-methyl-3-(2-oxoimidazolidin-1-yl)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-11-2-3-12(10-13(11)21-9-6-19-16(21)24)14(22)17-4-7-20-8-5-18-15(20)23/h2-3,10H,4-9H2,1H3,(H,17,22)(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUSPMYDIBFLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2CCNC2=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5526978.png)

![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5526993.png)

![1-[4-(2-propyn-1-yloxy)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5527007.png)
![4-[3-(2-furyl)-3-phenylpropanoyl]morpholine](/img/structure/B5527015.png)
![5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5527019.png)
![5-(2-furyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5527033.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5527041.png)
phosphinic acid](/img/structure/B5527072.png)
![5-methyl-4-{[(2-methyl-1H-benzimidazol-6-yl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5527073.png)
![2-methyl-4-(4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5527079.png)
